Chemical structure and properties of 4-[(Tributylstannyl)methoxy]-1-butanol
Chemical structure and properties of 4-[(Tributylstannyl)methoxy]-1-butanol
Advanced Precursor Design for Radiopharmaceutical Labeling
Executive Summary
4-[(Tributylstannyl)methoxy]-1-butanol (CAS: 1079333-36-0) is a specialized organometallic bifunctional linker used primarily in the synthesis of radiopharmaceuticals. It serves as a critical prosthetic group precursor, enabling the attachment of a radiohalogenated methyl ether moiety to bioactive molecules.
This guide analyzes its chemical architecture, synthesis, and application in halodestannylation reactions—a cornerstone methodology for generating high-specific-activity PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) tracers.
Chemical Structure & Properties[1][2][3][4]
The molecule consists of three distinct functional domains, each serving a specific role in the radiolabeling workflow:
-
The Warhead (Tributylstannyl): The
group acts as the leaving group during electrophilic substitution. The bulky butyl groups stabilize the tin-carbon bond during storage but allow for rapid displacement by halogens (Iodine-123/125/131 or, less commonly, Fluorine-18). -
The Linker (Methoxy-Butanol): The ether linkage (
) provides metabolic stability superior to esters. The 4-carbon alkyl chain (butanol) acts as a spacer, reducing steric hindrance between the radiolabel and the target biomolecule's binding site. -
The Conjugation Handle (Primary Alcohol): The terminal hydroxyl group (
) allows for covalent attachment to carboxylic acids, activated esters, or alkyl halides on the target drug or peptide.
Key Physicochemical Data[1][2][3]
| Property | Value | Note |
| CAS Number | 1079333-36-0 | Unique Identifier |
| Formula | ||
| Molecular Weight | 393.2 g/mol | |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
| Solubility | DCM, | Lipophilic; Insoluble in water |
| Stability | Air/Moisture Stable (Short term) | Store at 2–8°C; Sensitive to acid (protodestannylation) |
Structural Visualization
The following diagram illustrates the logical segmentation of the molecule and its transformation during radiolabeling.
Caption: Functional segmentation of 4-[(Tributylstannyl)methoxy]-1-butanol showing the reactive Sn-C bond and conjugation handle.
Synthesis & Methodology
The synthesis of this precursor typically relies on the alkylation of a diol with an organotin electrophile.
3.1. Synthetic Route (Retrosynthesis)
The most robust pathway involves the reaction of iodomethyltributyltin (
Protocol:
-
Deprotonation: 1,4-Butanediol (in excess, 3–5 equivalents to prevent disubstitution) is dissolved in anhydrous THF. Sodium hydride (NaH, 1.1 eq) is added at 0°C to generate the mono-alkoxide.
-
Alkylation: Iodomethyltributyltin is added dropwise. The reaction is warmed to room temperature and stirred for 12–18 hours.
-
Quenching & Extraction: Quench with water. Extract with Ethyl Acetate (EtOAc).[2]
-
Purification: Silica gel chromatography.
-
Critical Step: The silica must be pre-treated with 1% Triethylamine (TEA) to neutralize acidity. Acidic silica can cause protodestannylation (loss of the tin group), destroying the product.
-
3.2. Conjugation to Biomolecules
Before radiolabeling, the linker must be attached to the drug vector (e.g., a peptide).
-
Activation: The primary alcohol of the linker is often converted to a Tosylate or Mesylate if the target has a nucleophile (amine/thiol).
-
Esterification: If the target has a carboxylic acid, standard EDC/NHS coupling or Steglich esterification is used to attach the linker via its hydroxyl group.
Radiochemistry: Halodestannylation
This is the primary application of the molecule. The reaction substitutes the tributyltin moiety with a radioactive halogen (Iodine or Fluorine).
4.1. Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) analogue, specifically Electrophilic Aliphatic Substitution (SE2) at the tin-carbon bond.
4.2. Experimental Protocol (Radioiodination)
Reagents:
-
Precursor: Conjugated Ligand-Linker-SnBu3
-
Radioisotope:
or -
Oxidant: Chloramine-T or Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Solvent: Methanol/Acetic Acid (99:1)
Step-by-Step:
-
Setup: In a reaction vial, add 50 µg of the stannylated precursor dissolved in 50 µL EtOH.
-
Oxidation: Add 10 µL of oxidant solution (1 mg/mL) and 5–10 mCi of
. -
Incubation: React at room temperature for 5–10 minutes. The reaction is instantaneous due to the weak C-Sn bond energy (~200 kJ/mol) compared to the forming C-I bond (~240 kJ/mol).
-
Quench: Add aqueous sodium metabisulfite (
) to reduce excess iodine. -
Purification: HPLC (C18 column) is mandatory to remove the toxic organotin byproducts (
).
4.3. Workflow Diagram[4]
Caption: Electrophilic radioiodination workflow showing the displacement of the tin moiety.
Critical Technical Considerations
5.1. Stability of the Product
The resulting product contains an
-
Risk: Alpha-halo ethers can be susceptible to hydrolysis in aqueous media, releasing formaldehyde and the alcohol.
-
Mitigation: The presence of the butyl spacer and the specific electronic environment usually stabilizes these ethers sufficiently for biological assays (hours), but they are less stable than aryl-iodides.
-
Alternative: This precursor is often used to generate
(Fluoromethyl ethers). The C-F bond is significantly stronger, making the fluoromethyl ether highly stable in vivo.
5.2. Toxicity & Safety
Organotin compounds are neurotoxic and endocrine disruptors.
-
Handling: Double-gloving and fume hood usage are non-negotiable.
-
Purification Validation: When producing clinical-grade tracers, the residual Tin (Sn) content must be quantified (usually via ICP-MS). The limit is typically < 5 ppm in the final formulation.
References
-
Sigma-Aldrich. (n.d.). 4-[(Tributylstannyl)methoxy]-1-butanol Product Specification. Retrieved from
-
Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for nuclear medicine: synthesis and chemistry. Chemical Society Reviews. (Discusses general demetallation chemistry). Retrieved from
-
Coenen, H. H., et al. (2010). Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences. Nuclear Medicine and Biology. (Context on alkyl tin precursors for F-18). Retrieved from
-
Gestin, J. F., et al. (2016). Ionic Liquid Supported Organostannane: A New Strategy for the Synthesis of Radioiodinated Compounds. (Methodology for cleaner destannylation). Retrieved from
